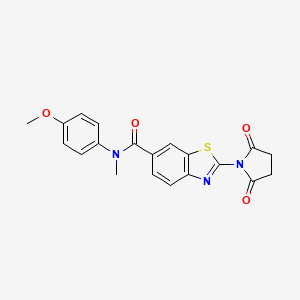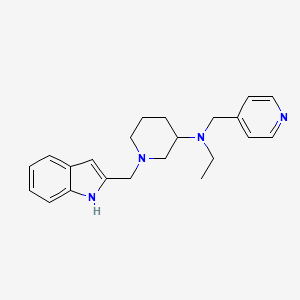
methyl 2-(2,3,5,6-tetrafluorophenoxy)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(2,3,5,6-tetrafluorophenoxy)propanoate, also known as TFMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a fluorinated derivative of methyl phenylpropanoate and is known for its unique properties that make it suitable for use in several research applications.
Mécanisme D'action
The mechanism of action of methyl 2-(2,3,5,6-tetrafluorophenoxy)propanoate is not fully understood, but it is believed to act as an inhibitor of certain enzymes by binding to their active sites. methyl 2-(2,3,5,6-tetrafluorophenoxy)propanoate has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain.
Biochemical and Physiological Effects:
methyl 2-(2,3,5,6-tetrafluorophenoxy)propanoate has been shown to have several biochemical and physiological effects, including the inhibition of certain enzymes, the modulation of neurotransmitter levels in the brain, and the induction of apoptosis in cancer cells. methyl 2-(2,3,5,6-tetrafluorophenoxy)propanoate has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of methyl 2-(2,3,5,6-tetrafluorophenoxy)propanoate is its unique chemical structure, which makes it suitable for use in various research applications. methyl 2-(2,3,5,6-tetrafluorophenoxy)propanoate is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, methyl 2-(2,3,5,6-tetrafluorophenoxy)propanoate has some limitations, including its potential toxicity and the lack of information regarding its long-term effects.
Orientations Futures
There are several future directions for research involving methyl 2-(2,3,5,6-tetrafluorophenoxy)propanoate, including the development of new drugs that incorporate methyl 2-(2,3,5,6-tetrafluorophenoxy)propanoate as a building block, the study of its potential applications in materials science, and the investigation of its environmental impact. Additionally, further research is needed to fully understand the mechanism of action of methyl 2-(2,3,5,6-tetrafluorophenoxy)propanoate and its potential applications in various scientific fields.
Méthodes De Synthèse
Methyl 2-(2,3,5,6-tetrafluorophenoxy)propanoate can be synthesized using various methods, including the reaction of 2,3,5,6-tetrafluorophenol with methyl 2-bromo-2-methylpropanoate. The reaction is typically carried out in the presence of a palladium catalyst, and the resulting product is purified using column chromatography.
Applications De Recherche Scientifique
Methyl 2-(2,3,5,6-tetrafluorophenoxy)propanoate has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, methyl 2-(2,3,5,6-tetrafluorophenoxy)propanoate has shown promising results as an inhibitor of certain enzymes that are involved in the development of cancer and other diseases. methyl 2-(2,3,5,6-tetrafluorophenoxy)propanoate has also been studied for its potential use as a building block in the synthesis of new drugs.
Propriétés
IUPAC Name |
methyl 2-(2,3,5,6-tetrafluorophenoxy)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O3/c1-4(10(15)16-2)17-9-7(13)5(11)3-6(12)8(9)14/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSURVADZPMQOEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=C(C(=CC(=C1F)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2,3,5,6-tetrafluorophenoxy)propanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2-{2-[2-(2-methylphenyl)-1,3-thiazol-5-yl]-1H-imidazol-1-yl}ethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6081058.png)

![(1-{[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]acetyl}-3-piperidinyl)(2-pyridinyl)methanone](/img/structure/B6081075.png)
hydrazone](/img/structure/B6081076.png)
![1-[2-(4-fluorophenyl)ethyl]-4-[(1-propyl-4-piperidinyl)amino]-2-pyrrolidinone](/img/structure/B6081082.png)
![3-[2-(ethylthio)ethyl] 6-methyl 2,7-dimethyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate](/img/structure/B6081084.png)
![N-(3,4-dimethylphenyl)-1-[(1-oxido-2,1,3-benzoxadiazol-5-yl)carbonyl]-3-piperidinamine](/img/structure/B6081089.png)
![ethyl 4-({[2-(3-phenylpropyl)-1,3-benzoxazol-5-yl]carbonyl}amino)-1-piperidinecarboxylate](/img/structure/B6081104.png)
![N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-3-furamide](/img/structure/B6081115.png)
![2-[(4-ethylphenyl)amino]-4'-methyl-2'-(4-morpholinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B6081120.png)

![3-[5-(4-ethylphenyl)-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4,6-dimethylpyridin-2(1H)-one](/img/structure/B6081128.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-3-furamide](/img/structure/B6081133.png)
![2-[1-(3,5-dimethoxybenzyl)-4-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6081141.png)